Cas no 1017777-86-4 (2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid)

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by its trifluoromethyl and dichloro substituents, which enhance its reactivity and stability. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the aromatic ring imparts strong electrophilic properties, making it valuable for cross-coupling reactions and functional group transformations. Its structural features contribute to high lipophilicity, improving bioavailability in certain applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic processes.
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid structure
1017777-86-4 structure
Product Name:2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid
CAS No:1017777-86-4
MF:C9H5Cl2F3O2
MW:273.036011457443
CID:3161461
PubChem ID:20111818
Update Time:2025-10-31

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid
    • SCHEMBL18302050
    • LYKFEAIUZGMHGX-UHFFFAOYSA-N
    • JS-4567
    • CS-0443009
    • 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)aceticacid
    • AKOS015956965
    • 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
    • 2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid
    • DTXSID501228606
    • 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetic acid
    • MFCD09832274
    • 1017777-86-4
    • MDL: MFCD09832274
    • Inchi: 1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)4(8(6)11)3-7(15)16/h1-2H,3H2,(H,15,16)
    • InChI Key: LYKFEAIUZGMHGX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(F)(F)F)=C1CC(=O)O)Cl

Computed Properties

  • Exact Mass: 271.9618693Da
  • Monoisotopic Mass: 271.9618693Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid Pricemore >>

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Additional information on 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid

Comprehensive Overview of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid (CAS No. 1017777-86-4)

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid (CAS No. 1017777-86-4) is a specialized organic compound widely recognized for its unique chemical properties and applications in various industries. This compound belongs to the class of phenylacetic acid derivatives, which are known for their versatility in synthetic chemistry and pharmaceutical research. The presence of both chloro and trifluoromethyl substituents on the phenyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for fluorinated compounds like 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid has surged due to their increasing use in agrochemicals, pharmaceuticals, and materials science. Researchers and manufacturers are particularly interested in its potential as a building block for designing novel active pharmaceutical ingredients (APIs) and crop protection agents. Its structural features contribute to improved metabolic stability and bioavailability, which are critical factors in drug development.

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid typically involves multi-step reactions, including halogenation and carboxylation processes. Advanced techniques such as flow chemistry and catalyzed cross-coupling have been explored to optimize its production efficiency. Environmental considerations also play a role, with greener synthetic routes being investigated to reduce waste and energy consumption—a topic aligned with the growing focus on sustainable chemistry.

From an analytical perspective, this compound is characterized using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure high purity and consistency, which are essential for its applications in precision-driven fields. The compound’s stability under various conditions is another area of interest, particularly for storage and transportation logistics.

In the pharmaceutical sector, 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid is explored for its potential in drug discovery, especially in targeting enzymes or receptors where fluorinated motifs are advantageous. Its role in protease inhibitor design and anti-inflammatory agents has been highlighted in recent studies. Meanwhile, in agrochemicals, it serves as a precursor for herbicides and fungicides, addressing the need for high-efficacy crop solutions in modern agriculture.

The compound’s relevance extends to material science, where its derivatives are investigated for polymer modification and surface coatings. The trifluoromethyl group’s hydrophobic properties contribute to enhanced material durability and performance. This aligns with industry trends toward high-performance materials for electronics, automotive, and aerospace applications.

As the scientific community continues to explore 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid, its commercial and research significance is expected to grow. Innovations in synthetic methodologies and expanding applications underscore its potential to address challenges in healthcare, agriculture, and advanced materials. For researchers and industry professionals, staying updated on its developments is crucial for leveraging its full potential.

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